3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
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Overview
Description
3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C24H19FO3 and a molecular weight of 374.416 g/mol . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core structure.
Benzylation: The chromen-2-one core is then benzylated at the 3-position using benzyl bromide in the presence of a base such as potassium carbonate.
Fluorobenzylation: The 7-position is functionalized with a 4-fluorobenzyl group through a nucleophilic substitution reaction using 4-fluorobenzyl bromide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and potassium carbonate are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the benzyl positions.
Scientific Research Applications
3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
- 3-benzyl-7-(cinnamyloxy)-4-methyl-2H-chromen-2-one
- 4-ethyl-7-methyl-5-(2-oxopropoxy)-2H-chromen-2-one
Uniqueness
3-benzyl-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is unique due to the presence of both benzyl and fluorobenzyl groups, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
Molecular Formula |
C24H19FO3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-benzyl-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C24H19FO3/c1-16-21-12-11-20(27-15-18-7-9-19(25)10-8-18)14-23(21)28-24(26)22(16)13-17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3 |
InChI Key |
XZFLXWQXKRINLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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